2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a benzothiophene derivative, followed by its reaction with suitable reagents to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: As a selective COX-2 inhibitor, it has potential anti-inflammatory and anti-cancer properties.
Biological Studies: It can be used as a fluorescent probe for imaging cancer cells that express COX-2.
Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with the active sites of the COX-2 enzyme. By binding to these sites, it inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is facilitated by the compound’s specific structural features, which allow it to fit into the COX-2 binding pocket .
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives: These compounds also exhibit COX-2 inhibitory activity and have similar structural features.
Benzo[4,5]thieno[2,3-]pyrimidine derivatives: These are potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and share a similar heterocyclic framework.
Uniqueness
2-Methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C18H18N2OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-9-13(10-8-11)21-17-16-14-5-3-4-6-15(14)22-18(16)20-12(2)19-17/h7-10H,3-6H2,1-2H3 |
InChI Key |
UJKXNGWQKZEBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC(=N2)C |
Origin of Product |
United States |
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